cis-(6-Methylpiperidin-3-YL)methanol
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Overview
Description
[cis-6-methylpiperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound [cis-6-methylpiperidin-3-yl]methanol is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the piperidine ring and a methyl group (-CH3) attached to the sixth carbon in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-6-methylpiperidin-3-yl]methanol can be achieved through several methods. One notable method involves biocatalytic transamination followed by crystallization-induced dynamic resolution . This method utilizes biocatalysts to introduce the desired functional groups and achieve the cis configuration .
Another approach involves the hydrogenation of piperidine derivatives . This method employs palladium or rhodium catalysts to hydrogenate piperidine derivatives, resulting in the formation of [cis-6-methylpiperidin-3-yl]methanol .
Industrial Production Methods
Industrial production of [cis-6-methylpiperidin-3-yl]methanol typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
[cis-6-methylpiperidin-3-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
[cis-6-methylpiperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of [cis-6-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
[cis-6-methylpiperidin-3-yl]methanol hydrochloride: A salt form of the compound with similar properties.
cis-3-hydroxy-5-methylpiperidin-1-ylmethanone: A related compound with a different substitution pattern.
Uniqueness
[cis-6-methylpiperidin-3-yl]methanol is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both hydroxyl and methyl groups make it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
cis-(6-Methylpiperidin-3-YL)methanol is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a hydroxyl group and a methyl substituent on the piperidine ring, which are critical for its interaction with various biological targets. Understanding its biological activity can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₅NO
- Molecular Weight : 141.21 g/mol
The compound's structure includes:
- A piperidine ring , which is known for its role in various biological activities.
- A hydroxyl group (-OH), which enhances solubility and allows for hydrogen bonding with biological macromolecules.
- A methyl group at the 6-position, which may influence the compound's lipophilicity and receptor binding affinity.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group is believed to facilitate interactions through hydrogen bonds, while the piperidine ring's structure contributes to binding affinity and specificity. This compound has shown potential in modulating neurotransmitter systems, suggesting its relevance in treating neurological disorders.
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits various biological activities:
-
Neurotransmitter Interaction :
- The compound may act as an antagonist at certain receptor sites, influencing neurotransmitter pathways critical for conditions like anxiety and depression.
- Anticancer Potential :
- Pharmacokinetic Properties :
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Binding Affinity Studies : Research has shown that modifications in the piperidine structure can lead to significant changes in binding affinity to target proteins, emphasizing the importance of structural nuances in drug design .
- In Vivo Efficacy : In animal models, compounds with similar structures demonstrated efficacy in reducing tumor growth through targeted degradation of oncogenic proteins like BCL6 .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
cis-(6-Trifluoromethyl)piperidin-3-YL)methanol | Enhanced lipophilicity due to trifluoromethyl group | Used as a model for studying fluorinated compounds |
cis-(3-Hydroxy-5-methylpiperidin-1-ylmethanone) | Different substitution pattern | Varies significantly in chemical properties |
6-Methylpiperidine | Lacks hydroxyl group | Less versatile in biological applications |
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(3R,6S)-6-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
FMYGWFUUVQICDN-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)CO |
Canonical SMILES |
CC1CCC(CN1)CO |
Origin of Product |
United States |
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